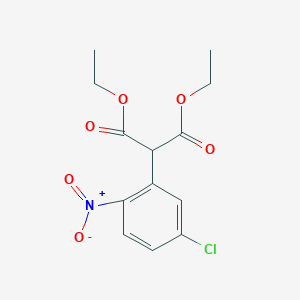
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Vue d'ensemble
Description
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylmethyl ether group, and a pyrrolidinylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-pyrrolidinylcarbonyl)benzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylmethyl ether group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated reactors and purification systems such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl ether group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate
- methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)17-13-16(19(22)21-11-5-6-12-21)9-10-18(17)25-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Clé InChI |
CQMZYHRZRYHBDW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)



![3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile](/img/structure/B8600866.png)



![2H-spiro[benzofuran-3,3-pyrrolidine]](/img/structure/B8600893.png)



